4-Amino-3-chloro-2-fluorophenol 4-Amino-3-chloro-2-fluorophenol
Brand Name: Vulcanchem
CAS No.: 847872-09-7
VCID: VC8139826
InChI: InChI=1S/C6H5ClFNO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H,9H2
SMILES: C1=CC(=C(C(=C1N)Cl)F)O
Molecular Formula: C6H5ClFNO
Molecular Weight: 161.56 g/mol

4-Amino-3-chloro-2-fluorophenol

CAS No.: 847872-09-7

Cat. No.: VC8139826

Molecular Formula: C6H5ClFNO

Molecular Weight: 161.56 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-3-chloro-2-fluorophenol - 847872-09-7

Specification

CAS No. 847872-09-7
Molecular Formula C6H5ClFNO
Molecular Weight 161.56 g/mol
IUPAC Name 4-amino-3-chloro-2-fluorophenol
Standard InChI InChI=1S/C6H5ClFNO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H,9H2
Standard InChI Key NNSXHCJONSYHGX-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1N)Cl)F)O
Canonical SMILES C1=CC(=C(C(=C1N)Cl)F)O

Introduction

Chemical Structure and Properties

Structural Features

The compound’s IUPAC name, 4-amino-3-chloro-2-fluorophenol, reflects its substitution pattern (Figure 1). Key structural identifiers include:

  • SMILES: C1=CC(=C(C(=C1N)Cl)F)O

  • InChIKey: NNSXHCJONSYHGX-UHFFFAOYSA-N

  • 3D Conformer: PubChem provides an interactive 3D model highlighting its planar aromatic ring and substituent orientations .

Physicochemical Properties

PropertyValueSource
Molecular Weight161.56 g/mol
Density1.3 ± 0.1 g/cm³
Melting Point135–137°C
Boiling Point (estimated)~270°C (decomposes)
LogP (Partition Coefficient)1.77
SolubilityModerate in polar solvents

The amino and hydroxyl groups confer polarity, while halogen atoms enhance lipophilicity, influencing membrane permeability in bioactive molecules .

Synthesis and Manufacturing

Catalytic Hydrogenation Route

Reactivity and Applications

Chemical Behavior

  • Amino Group: Participates in diazotization and acylation reactions.

  • Hydroxyl Group: Forms ethers/esters; undergoes electrophilic substitution.

  • Halogens: Chloro and fluoro groups enable nucleophilic aromatic substitution (SNAr) or Suzuki couplings .

Pharmaceutical Applications

  • Antibacterial Agents: Serves as a precursor to fluoroquinolone derivatives .

  • Bronchodilators: Fluorinated phenols enhance lipophilicity in chronic bronchitis treatments .

  • Anticancer Research: Halogenated anilines are explored for kinase inhibition .

Agrochemical Uses

  • Herbicides/Pesticides: Functional groups improve soil penetration and target binding .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 4.38 (2H, m), 6.34–6.59 (aromatic protons), 8.78 (1H, s, −OH) .

  • Mass Spectrometry: Exact mass = 161.00437 Da; [M+H]⁺ peak at m/z 162.01 .

Chromatographic Methods

  • HPLC: C18 columns with UV detection (λ = 254 nm) .

  • TLC: Rf = 0.45 (silica gel, ethyl acetate/hexane 1:1) .

Future Perspectives

  • Green Chemistry: Developing solvent-free or biocatalytic routes to reduce waste .

  • Drug Discovery: Exploiting halogen interactions in protein-ligand docking .

  • Materials Science: Functionalized phenols in polymer coatings or sensors .

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